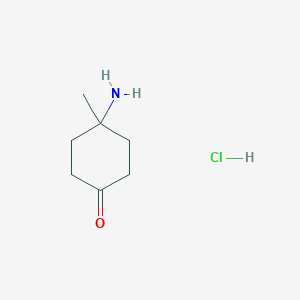

4-Amino-4-methyl-cyclohexanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

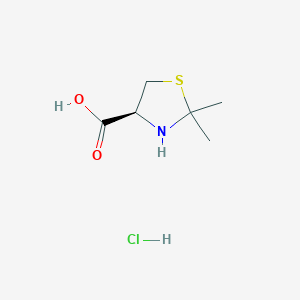

“4-Amino-4-methyl-cyclohexanone hydrochloride” is a chemical compound with the molecular formula C7H14ClNO. It is generally used as an intermediate in pharmaceutical and chemical research . The compound is soluble in water and should be stored in a cool, dry place in a tightly closed container .

Synthesis Analysis

The synthesis of “this compound” involves the use of regioselective keto reductases for the selective mono reduction of the diketone to give 4-hydroxycyclohexanone . This process is industrially feasible and results in isomerically pure trans-4-amino-1-cyclohexanecarboxylic acid derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES string: COC(=O)C1CCC(CC1)N.Cl . The InChI string representation is: InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include reduction and transamination of the diketone . These reactions can be performed in a one-pot sequential or cascade mode .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 193.67 g/mol . It is soluble in water .Mechanism of Action

The mechanism of action of 4-Amino-4-methyl-cyclohexanone hydrochloride is not yet fully understood. It is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed to have an effect on the activity of some neurotransmitters, such as serotonin and dopamine.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of certain cancer cells. It has also been found to have an effect on the activity of certain hormones, such as cortisol and testosterone.

Advantages and Limitations for Lab Experiments

The use of 4-Amino-4-methyl-cyclohexanone hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive, and it is easy to synthesize. It is also relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it can be difficult to purify.

Future Directions

There are a number of potential future directions for the use of 4-Amino-4-methyl-cyclohexanone hydrochloride. It could be further investigated for its potential use in the treatment of various diseases, such as cancer and autoimmune disorders. It could also be studied for its potential use in the development of new drugs and agrochemicals. Additionally, it could be studied for its potential use in the synthesis of complex molecules, such as peptides and peptidomimetics. Finally, it could be studied for its potential use in the study of molecular interactions.

Synthesis Methods

The synthesis of 4-Amino-4-methyl-cyclohexanone hydrochloride is typically accomplished through a two-step process. The first step involves the condensation of cyclohexanone with an amine compound, such as ethylenediamine, to form an intermediate product. The second step involves the hydrolysis of the intermediate with hydrochloric acid to form the desired product.

Scientific Research Applications

4-Amino-4-methyl-cyclohexanone hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and peptidomimetics. It has also been used in the synthesis of pharmaceuticals and agrochemicals, as well as in the study of molecular interactions.

Safety and Hazards

When handling “4-Amino-4-methyl-cyclohexanone hydrochloride”, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name |

4-amino-4-methylcyclohexan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-7(8)4-2-6(9)3-5-7;/h2-5,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXVTISQWAWWGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)